Xanthine Oxidase (XO) Inhibitory Affinity: Nanomolar Ki vs. In-Class Analogs
6-Formylpterin demonstrates exceptionally high binding affinity for xanthine oxidase (XO), with a measured inhibition constant (Ki) of 0.94 nM via stopped-flow analysis [1]. This affinity is approximately 500,000-fold higher than that of the closest structural analog, 6-carboxypterin, which exhibits a Ki >500 μM [2]. The binding is further characterized by strong negative cooperativity within the XO homodimer [1].
| Evidence Dimension | Xanthine Oxidase Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.94 nM (competitive inhibition) |
| Comparator Or Baseline | 6-Carboxypterin: >500,000 nM (>500 μM) |
| Quantified Difference | >530,000-fold higher affinity for 6-Formylpterin |
| Conditions | Stopped-flow kinetic assay; XO from bovine milk; pH 7.4 buffer. |
Why This Matters
This sub-nanomolar potency is essential for studies requiring complete and specific XO inhibition at low compound concentrations, minimizing off-target solvent effects common with weaker analogs.
- [1] Tai, L. A., & Hwang, K. C. (2004). Cooperative Catalysis in the Homodimer Subunits of Xanthine Oxidase. Biochemistry, 43(16), 4868-4875. View Source
- [2] BRENDA Enzyme Database. Ligand entry for 6-carboxypterin. Affinity for xanthine oxidase. View Source
